molecular formula C11H15BrN2O2S B1612225 1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine CAS No. 357647-98-4

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B1612225
CAS RN: 357647-98-4
M. Wt: 319.22 g/mol
InChI Key: OYUQGGGGXSYBPY-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine” is a chemical compound with various applications in organic synthesis . It is related to a wide range of products offered by Sigma-Aldrich .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of compounds like “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This method involves a radical approach and is paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a key reaction in the synthesis of “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This reaction is considerably accelerated at physiological pH .

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine: is a versatile intermediate in organic synthesis. It can be utilized in the synthesis of benzothiophenes and benzoselenophenes through photoredox-catalyzed cascade annulation . These heterocyclic compounds are essential in the development of pharmaceuticals and agrochemicals due to their biological activity.

Pharmacology

In pharmacology, this compound has potential applications as a precursor for the synthesis of Schiff bases . Schiff bases are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. They serve as intermediates in drug development and can form complexes with metals, which are useful in various therapeutic areas.

Safety and Hazards

The safety and hazards associated with “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine” would depend on its exact molecular structure and the specific conditions under which it is handled and used. Detailed safety data sheets (SDS) are typically provided by the manufacturer .

properties

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQGGGGXSYBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620092
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine

CAS RN

357647-98-4
Record name 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 ml of methanesulphonyl chloride are added to a solution of 20 g of 1-(4-bromophenyl)piperazine and 17.34 ml of triethylamine in 394 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 4 h. Water is subsequently added and the organic phase is washed twice with water and dried over magnesium sulphate and then the solvent is evaporated under reduced pressure to result in 26.2 g of 1-(4-bromophenyl)-4-(methanesulphonyl)piperazine. The product is subsequently used as is without other purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.34 mL
Type
reactant
Reaction Step One
Quantity
394 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Bromophenyl)piperazine (5 g, 20.7 mmol) is placed in 104 ml of dichloromethane and then triethylamine (4.34 ml, 31.1 mmol) is added, followed, dropwise, by methanesulfonyl chloride (1.93 ml, 24.9 mmol). Stirring is maintained for 16 h. After the addition of 30 ml of water and stirring, the organic phase is washed with a saturated aqueous sodium chloride solution, dried over MgSO4 and concentrated. 6.6 g of expected 1-(4-bromophenyl)-4-methanesulfonylpiperazine are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step Two
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
104 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol, CAS number 68104-62-1) and triethylamine (7.67 mL), in CH2Cl2 was added methanesulfonyl chloride (2.83 mL, 36.3 mmol) dropwise. The mixture was stirred for one hour at RT, then CH2Cl2 (100 mL) was added. The organics were washed with water (2×100 mL), and evaporated in vacuo to give a yellow solid which crystallised from ethanol and was washed with ether to give 1-(methylsulfonyl)-4-(4-bromophenyl)piperazine as a white powder (4.74 g, 81%).
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-(4-bromophenyl)piperazine hydrochloride (5.09 g, 18.3 mmol) and triethylamine (7.67 ml) in dichloromethane (100 ml) was added methanesulfonyl chloride (2.83 ml, 36.3 mmol) dropwise. The mixture was stirred for 1 hour at room temperature then dichloromethane (100 ml) was added. The organics were washed with water (2×), brine and dried (Na2SO4) and evaporated in vacuo to a yellow solid which crystallised from Ethanol and washed with diethyl ether to give 1-(4-bromophenyl)-4-(methanesulfonyl)piperazine (4.74 g, 81% yield) as a white fluffy powder.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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